N-(3,5-dichlorophenyl)-3-oxobutanamide
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Overview
Description
N-(3,5-dichlorophenyl)-3-oxobutanamide: is an organic compound characterized by the presence of a 3,5-dichlorophenyl group attached to a 3-oxobutanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-dichlorophenyl)-3-oxobutanamide typically involves the reaction of 3,5-dichlorobenzoic acid with appropriate reagents to form the desired amide. One common method involves the use of 3,5-dichlorobenzoic acid and an amine under dehydrating conditions to form the amide bond. The reaction is often carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: N-(3,5-dichlorophenyl)-3-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(3,5-dichlorophenyl)-3-oxobutanamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of heterocyclic compounds and other derivatives .
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential biological activities. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development .
Industry: The compound is used in the production of agrochemicals and pharmaceuticals. Its derivatives may serve as active ingredients in pesticides or as intermediates in the synthesis of active pharmaceutical ingredients (APIs) .
Mechanism of Action
The mechanism of action of N-(3,5-dichlorophenyl)-3-oxobutanamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
- N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine
- 3,5-dichlorophenyl isocyanate
- 3,5-dichlorophenyl isothiocyanate
Comparison: N-(3,5-dichlorophenyl)-3-oxobutanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications .
Properties
IUPAC Name |
N-(3,5-dichlorophenyl)-3-oxobutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2NO2/c1-6(14)2-10(15)13-9-4-7(11)3-8(12)5-9/h3-5H,2H2,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYNIUNAMMNVZCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC1=CC(=CC(=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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